N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O2/c1-2-16-26-27-18-19(31)28(14-5-3-4-6-15(14)29(16)18)10-17(30)25-13-9-11(20(22,23)24)7-8-12(13)21/h3-9H,2,10H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSMLQRAXUEZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound contains a quinoxaline moiety fused with a triazole ring, which is known for its pharmacological significance.
- Substituents : The presence of a chloro and trifluoromethyl group enhances its lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of similar compounds. For instance:
- Mechanism of Action : Compounds with quinoxaline and triazole derivatives exhibit mechanisms such as inhibiting DNA synthesis and inducing apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. For example, one study reported that a related compound exhibited an IC50 value of 40 µM against A549 cells, indicating moderate efficacy .
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound A | A549 | 40 | Moderate inhibition |
| Compound B | HCT116 | 30 | Significant inhibition |
| Compound C | Bel7402 | >100 | Low activity |
Other Pharmacological Activities
In addition to anticancer properties, compounds in this class have shown:
- Antimicrobial Activity : Some derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation markers in animal models.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the quinoxaline core.
- Introduction of the triazole ring through cyclization reactions.
- Final acetamide formation via acylation reactions.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity through structural modifications. For instance:
- Structural Modifications : Altering substituents on the triazole or quinoxaline rings can lead to improved potency and selectivity against specific cancer types.
- Combination Therapies : Studies suggest that using this compound in combination with other chemotherapeutic agents may enhance overall efficacy.
Comparison with Similar Compounds
Structural Analogues with Triazoloquinoxalin Cores
The following compounds share the triazoloquinoxalin backbone but differ in substituents and phenyl ring modifications:
Analogues with Modified Acetamide Linkages
- N-(2-Chloro-5-trifluoromethyl-phenyl)-2-(5-pyridin-4-yl-4-m-tolyl-triazol-3-ylsulfanyl)-acetamide: Replaces the triazoloquinoxalin core with a sulfanyl-linked triazole and pyridinyl group.
- N-phenyl-2-[(4-chlorophenyl)imino-thiazolidin-5-yl]acetamide: Features a thiazolidinone ring instead of triazoloquinoxalin. The imino group and sulfur atom may alter electronic properties and binding kinetics .
Research Findings and Implications
Substituent Effects on Bioactivity
- Triazoloquinoxalin Core: The ethyl group at position 1 (target compound) balances steric bulk and hydrophobicity.
- Phenyl Ring Modifications : Moving the chloro group from the 2- to 4-position (e.g., ) disrupts the para-substitution pattern, which is critical for interactions with enzymes like cytochrome P450 in pesticidal activity .
NMR and Structural Analysis
Comparative NMR studies (as in ) suggest that substituents in regions analogous to "positions 29–36" and "39–44" (e.g., ethyl vs. cyclopropyl groups) significantly alter chemical environments. These shifts correlate with changes in hydrogen-bonding capacity and π-π stacking efficiency, critical for target engagement.
ADMET Considerations
While explicit data are lacking, equation-based models () predict that increased lipophilicity (e.g., from trifluoromethyl groups) enhances membrane permeability but may reduce aqueous solubility. The cyclopropyl variant () likely exhibits improved metabolic stability due to reduced oxidative metabolism.
Q & A
Q. What synthetic strategies are recommended for the preparation of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
- Methodological Answer : A multi-step approach is typically employed. First, synthesize the triazoloquinoxaline core via cyclization of substituted quinoxaline precursors using reagents like hydrazine derivatives. Next, introduce the ethyl group at position 1 via alkylation (e.g., ethyl bromide under basic conditions). The acetamide side chain can be attached via nucleophilic substitution using chloroacetamide intermediates in the presence of a base (e.g., KOH in ethanol). Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., trifluoromethyl group at δ ~110-120 ppm in 13C NMR; ethyl group protons at δ ~1.2-1.4 ppm).
- HRMS : Validate molecular formula (e.g., expected [M+H]+ for C20H16ClF3N5O2: 474.08).
- IR : Identify carbonyl (C=O) stretching at ~1650-1750 cm⁻¹ and triazole ring vibrations.
Cross-referencing with analogs in literature (e.g., indazolo-quinoxaline derivatives in ) helps resolve ambiguities .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Targeted assays : Evaluate kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based enzymatic assays.
- Positive controls : Compare with known triazoloquinoxaline derivatives (e.g., compounds in showing anticancer activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during triazoloquinoxaline core formation?
- Methodological Answer : Use Design of Experiments (DoE) to assess variables:
- Temperature : Higher temperatures (80-100°C) favor cyclization but may degrade sensitive groups.
- Catalyst : Lewis acids (e.g., ZnCl2) or organocatalysts can accelerate ring closure.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but require careful drying.
Statistical models (e.g., response surface methodology) help identify optimal conditions .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Dynamic NMR : Resolve conformational isomerism (e.g., hindered rotation of the trifluoromethyl group).
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., quinoxaline protons vs. triazole protons).
- X-ray crystallography : Confirm absolute configuration if crystals are obtainable.
Discrepancies in HRMS (e.g., isotopic patterns for Cl/F) require high-resolution calibration .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varying substituents (e.g., methyl, bromo, methoxy) on the phenyl ring (position 2-chloro-5-CF3).
- Side-chain variations : Replace acetamide with sulfonamide or urea groups.
- Pharmacophore mapping : Use molecular docking to predict binding to targets (e.g., DNA topoisomerase II).
Correlate activity data (e.g., IC50) with electronic (Hammett σ) or steric parameters (Taft’s Es) .
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
- Methodological Answer :
- Xenograft models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice; monitor tumor growth inhibition.
- Toxicokinetics : Assess plasma half-life (t1/2), maximum tolerated dose (MTD), and organ toxicity via histopathology.
- Metabolite profiling : Use LC-MS to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
Compare results with structurally related compounds (e.g., indazolo-quinoxaline derivatives in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
